N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-5-13-6-8-15(9-7-13)23(21,22)17-11-14-10-12(2)18-16(19-14)20(3)4/h6-10,17H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJFOCHDQLCZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of 2-(dimethylamino)-6-methylpyrimidine with 4-ethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form strong interactions with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide
- Structural Differences: The pyrimidine ring in this analog (CAS 923216-86-8) has a diethylamino group at position 4 instead of dimethylamino, increasing lipophilicity (higher logP). The sulfonamide is attached to a 4-methoxyphenyl group rather than 4-ethylbenzene, reducing steric bulk but introducing a polar methoxy group. The substitution pattern on the pyrimidine (position 2 vs. position 4) may alter binding orientation to biological targets .
- Functional Implications: Diethylamino groups generally enhance membrane permeability but may reduce metabolic stability compared to dimethylamino due to increased susceptibility to oxidative dealkylation.
BD 1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)
- Structural Differences: BD 1047 lacks a pyrimidine ring, instead featuring a dichlorophenyl-ethylamine backbone with a dimethylaminoethyl chain. The absence of a sulfonamide group reduces hydrogen-bonding capacity compared to the target compound.
- Functional Implications :
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
- Structural Differences :
- This compound (BP 27790257933-82-7) replaces the pyrimidine ring with a chloroacetyl-substituted phenyl group, significantly altering electronic properties.
- The sulfonamide is directly attached to a methanesulfonyl group, limiting conformational flexibility.
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Pyrimidine vs. Phenyl Cores : Pyrimidine-based compounds (e.g., target compound and CAS 923216-86-8) are more likely to engage in hydrogen bonding with kinases or nucleic acids, whereas phenyl-centric analogs (e.g., BD 1047) prioritize hydrophobic interactions with membrane-bound receptors .
- Amino Group Variations: Dimethylamino substituents balance solubility and metabolic stability, whereas diethylamino groups (as in CAS 923216-86-8) may improve tissue penetration but increase susceptibility to enzymatic degradation .
- Sulfonamide Modifications : The 4-ethylbenzene group in the target compound provides moderate hydrophobicity, while methoxy or chloroacetyl groups (in other analogs) introduce polarity or reactivity, respectively .
Biological Activity
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following formula:
- Molecular Formula : C14H20N4O2S
- Molecular Weight : 304.40 g/mol
The compound features a pyrimidine ring substituted with a dimethylamino group and is linked to a sulfonamide moiety, which is often associated with various biological activities.
Biological Activity Overview
This compound exhibits several biological activities, primarily in the fields of oncology and antimicrobial research.
Anticancer Activity
Recent studies have indicated that compounds similar to this sulfonamide exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that certain pyrimidine derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Tubulin inhibition |
| Compound B | HeLa | 12 | Apoptosis induction |
| N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzenesulfonamide | A549 | TBD | TBD |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Studies have demonstrated the efficacy of related compounds against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Interference with Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Targeting Specific Receptors : The dimethylamino group may enhance binding affinity to specific biological targets, increasing the compound's potency.
Case Studies
A notable study published in Journal of Medicinal Chemistry investigated the anticancer properties of various sulfonamide derivatives. The study found that modifications on the pyrimidine ring significantly affected cytotoxicity and selectivity towards cancerous cells .
Another investigation focused on the antimicrobial efficacy of related compounds against resistant bacterial strains, demonstrating that structural variations could enhance activity against specific pathogens .
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrimidine-sulfonamide core of this compound?
The synthesis of pyrimidine-sulfonamide derivatives typically involves sequential functionalization of the pyrimidine ring followed by coupling with a sulfonamide moiety. Key steps include:
- Pyrimidine Core Formation : Use of 2-(dimethylamino)-6-methylpyrimidin-4-amine as a precursor, with methyl group introduction via alkylation or reductive amination .
- Sulfonamide Coupling : Reaction of the pyrimidine intermediate with 4-ethylbenzenesulfonyl chloride in anhydrous DMF or THF under nitrogen, using a base like triethylamine to deprotonate the amine and drive the reaction .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How should researchers optimize reaction conditions to minimize byproducts during the coupling step?
Byproduct formation (e.g., dimerization or over-sulfonylation) can be mitigated by:
- Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonamide coupling to suppress side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to pyrimidine intermediate to avoid excess reagent .
- Real-Time Monitoring : Employ TLC or LC-MS at 30-minute intervals to track reaction progress and terminate at ~85% conversion .
Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks:
- Crystal Growth : Slow evaporation of a saturated DCM/methanol solution yields diffraction-quality crystals .
- Data Collection : Use a Cu-Kα radiation source (λ = 1.54178 Å) at 293 K, with ω-scans up to 25° in θ .
- Analysis : Refinement with SHELXL-2018/3 to resolve dihedral angles between the pyrimidine and benzene rings (e.g., 12.8° deviation observed in analogous structures) .
Advanced: How can computational modeling predict target binding interactions of this compound?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) provide mechanistic insights:
- Target Selection : Prioritize kinases or receptors with conserved ATP-binding pockets (e.g., EGFR or PI3K) due to the pyrimidine scaffold’s affinity .
- Parameterization : Assign partial charges using the AM1-BCC method and solvate the system in TIP3P water .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50 values from kinase inhibition assays .
Advanced: How should conflicting bioactivity data across cell-based assays be reconciled?
Discrepancies in IC50 values (e.g., nM vs. μM ranges) may arise from:
- Assay Conditions : Differences in serum protein binding (e.g., FBS vs. human serum) can alter compound bioavailability .
- Metabolic Stability : Pre-incubate the compound with liver microsomes (human or murine) for 1 hour to assess degradation rates .
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify promiscuous binding .
Basic: What spectroscopic methods confirm the compound’s identity post-synthesis?
- NMR : Key signals include δ 2.35 (s, 3H, pyrimidine-CH3), δ 3.10 (s, 6H, N(CH3)2), and δ 1.22 (t, 3H, CH2CH3) .
- HRMS : Expected [M+H]+ at m/z 393.1684 (C17H25N4O2S) with <2 ppm error .
- IR : Sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ .
Advanced: What strategies address low solubility in aqueous buffers for in vitro studies?
- Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or PEG groups at the sulfonamide nitrogen for transient hydrophilicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?
- Microsomal Assays : Incubate with NADPH-fortified rat/human liver microsomes (37°C, pH 7.4) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms at 10 μM to identify metabolism pathways .
Basic: What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid sulfonamide release into waterways .
Advanced: How can structure-activity relationship (SAR) studies improve selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
